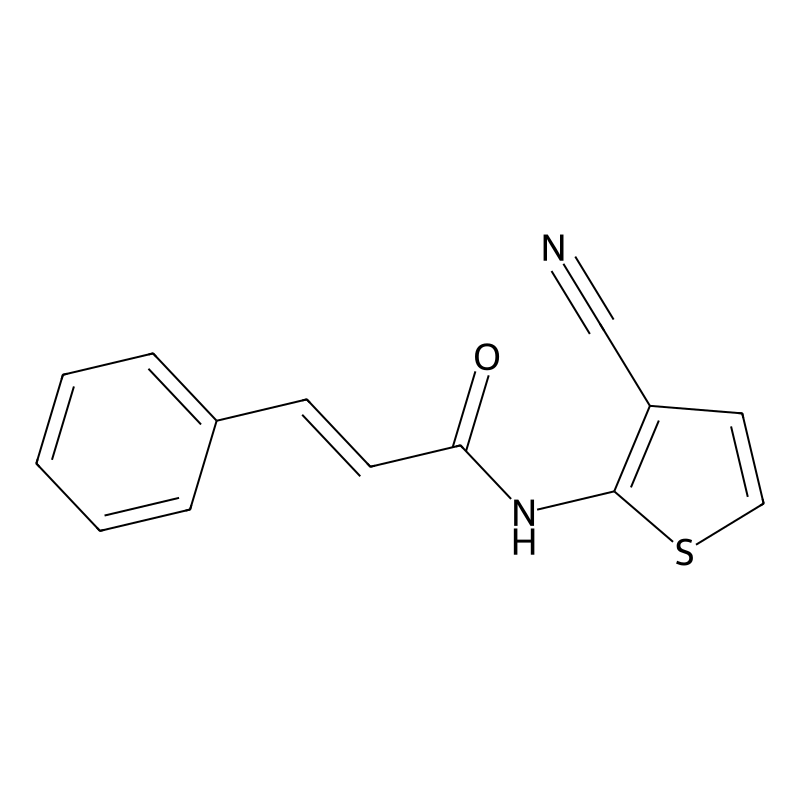

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide is an organic compound characterized by a thiophene ring that is substituted with a cyano group and linked to a phenylprop-2-enamide moiety. This compound has garnered attention due to its unique structural features, which may impart distinct electronic and chemical properties, making it a candidate for various applications in organic electronics and medicinal chemistry.

There is no current information available on the mechanism of action of (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal guidelines.

- Organic electronics: The presence of a cyanothiophene group suggests potential applications in organic electronics due to the aromatic character and the ability to participate in pi-pi stacking []. This property is crucial for materials used in organic solar cells and transistors [].

- Pharmaceutical research: The amide bond and the overall structure of the molecule offer possibilities for exploring pharmaceutical applications. Amides are a common functional group found in many drugs, and the cyanothiophene group can be a useful bioisostere for other functional groups that are known to have biological activity []. Further research would be needed to determine specific targets or mechanisms of action.

- Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The cyano group can be reduced to an amine, often employing lithium aluminum hydride or catalytic hydrogenation.

- Substitution: Electrophilic substitution reactions can occur on the thiophene ring, typically using halogenating agents under controlled conditions .

Major Products Formed- Oxidation: Thiophene sulfoxides or sulfones.

- Reduction: Amino derivatives.

- Substitution: Halogenated thiophene derivatives.

The synthesis of (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide typically involves several key steps:

- Formation of the Thiophene Ring: This can be achieved through a one-pot reaction involving 3-acetylcoumarin, malononitrile, and elemental sulfur, catalyzed by L-proline.

- Introduction of the Cyano Group: The cyano group is introduced via a reaction with cyanogen bromide under controlled conditions.

- Amide Formation: The final step involves forming the amide linkage through a condensation reaction between the thiophene derivative and a phenylprop-2-enamide precursor .

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide has potential applications in various fields:

- Organic Electronics: It can serve as a building block for n-type conjugated polymers in organic thin-film transistors.

- Medicinal Chemistry: The compound's structural features indicate potential for drug development, particularly in targeting specific enzymes or receptors.

- Material Science: Its unique electronic properties may be utilized in developing advanced materials for industrial applications .

Currently, there are no detailed studies available that specifically address the interaction studies of (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide with biological systems or other compounds. Further research is necessary to elucidate its potential interactions and mechanisms of action within biological contexts.

Several compounds share structural similarities with (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide:

- 3-Cyanothiophene: A simpler derivative featuring only the thiophene and cyano groups.

- N-(3-Cyanophenyl)amide: This compound has a similar amide structure but lacks the thiophene ring.

- N-(Phenyl)prop-2-enamide: A related amide compound without the cyano and thiophene substitutions.

Uniqueness

The uniqueness of (E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide lies in its combination of a cyano-substituted thiophene ring and a phenylprop-2-enamide moiety. This distinct structure provides unique electronic and chemical properties that differentiate it from other similar compounds, enhancing its potential utility in specialized applications within organic electronics and medicinal chemistry .